![molecular formula C13H15NO B1271278 1-Isobutyl-1H-indole-3-carbaldehyde CAS No. 433254-46-7](/img/structure/B1271278.png)
1-Isobutyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H15NO . It has a molecular weight of 201.27 . The compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 1-Isobutyl-1H-indole-3-carbaldehyde can be represented by the SMILES stringCC(C)Cn1cc(C=O)c2ccccc12
. This indicates that the molecule consists of an indole ring attached to an isobutyl group and a carbaldehyde group. Physical And Chemical Properties Analysis
1-Isobutyl-1H-indole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Pharmaceutical Research
“1-Isobutyl-1H-indole-3-carbaldehyde” has been explored for its potential in pharmaceutical research. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents. For instance, derivatives of this compound have been evaluated as inhibitors of enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are implicated in diabetic complications .
Chemical Synthesis
The indole moiety of “1-Isobutyl-1H-indole-3-carbaldehyde” is an ideal precursor for synthesizing active molecules. It serves as an important and effective chemical precursor for generating bioactive structures through multicomponent reactions (MCRs), providing access to complex molecules .
Biological Studies
Indole derivatives, including “1-Isobutyl-1H-indole-3-carbaldehyde,” have shown promise in biological studies. They have been part of molecular docking studies as potential anti-HIV-1 agents, showcasing their relevance in virology and infectious disease research .
Mechanism of Action
Target of Action
1-Isobutyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
It’s known that this compound and its derivatives play a crucial role in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
It’s known that this compound and its derivatives are involved in multicomponent reactions (mcrs), which can produce products with diverse functional groups .
Result of Action
It’s known that this compound and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
properties
IUPAC Name |
1-(2-methylpropyl)indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPAEEAXXGSBFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367808 |
Source
|
Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1H-indole-3-carbaldehyde | |
CAS RN |
433254-46-7 |
Source
|
Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.